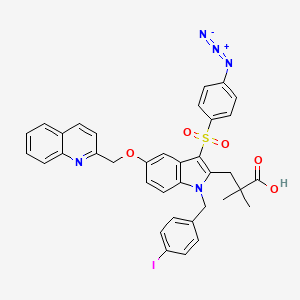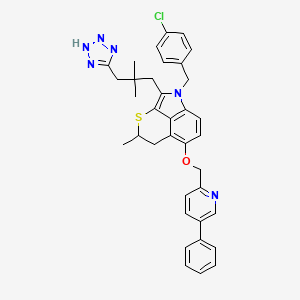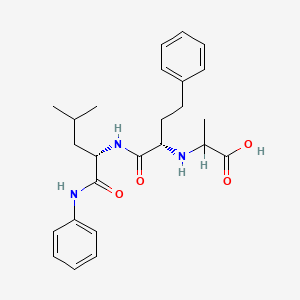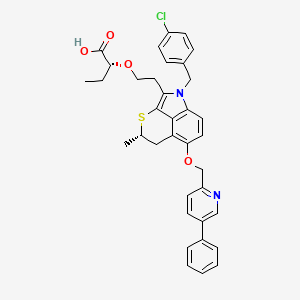![molecular formula C17H12FN5 B1673996 7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline CAS No. 1025802-62-3](/img/structure/B1673996.png)
7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline
Vue d'ensemble
Description
7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that includes a fluoropyridine moiety and a triazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline typically involves multiple steps, starting with the preparation of the fluoropyridine and triazole intermediates. One common synthetic route includes the following steps:
Synthesis of 2-Fluoropyridine: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts (CuAAC reaction).
Coupling of Intermediates: The final step involves coupling the fluoropyridine and triazole intermediates with a quinoline derivative under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Des Réactions Chimiques
7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound is used as a tool in chemical biology to probe biological pathways and investigate the role of specific molecular targets in disease processes.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluoropyridine and triazole moieties contribute to its binding affinity and selectivity towards these targets . The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and optimize its use in drug development .
Comparaison Avec Des Composés Similaires
7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline can be compared with other quinoline derivatives and fluoropyridine-containing compounds. Some similar compounds include:
Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety.
Camptothecin: A natural product with a quinoline structure, used as an anticancer agent.
Fluoroquinolones: A class of antibiotics that contain a fluorinated quinoline core.
The uniqueness of this compound lies in its combination of a fluoropyridine and triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
7-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5/c1-11-16(13-7-6-12-4-2-8-19-14(12)10-13)21-22-23(11)15-5-3-9-20-17(15)18/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIMKNSHIOSWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CC4=C(C=CC=N4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
![2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1673918.png)

![3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673923.png)



![2-Oxidanyl-6-(Phenylcarbonyl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B1673930.png)
![(6As)-2-[2-[2-[[(6aS)-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-2-yl]oxy]ethyl-methylamino]ethoxy]-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1673931.png)

![5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one](/img/structure/B1673933.png)
![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride](/img/structure/B1673935.png)
